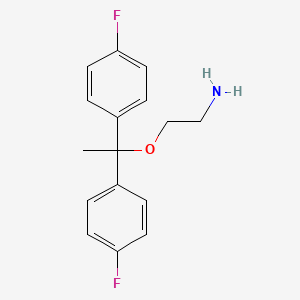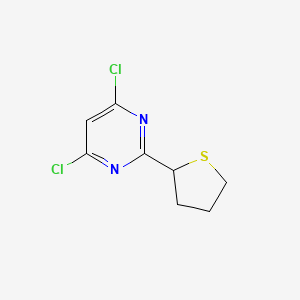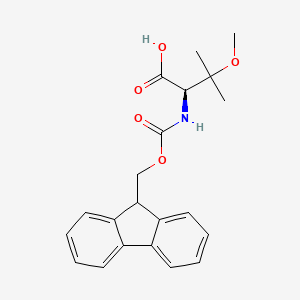![molecular formula C19H20N2O2S B15219804 Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]- CAS No. 651749-01-8](/img/structure/B15219804.png)
Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid moiety with a thioxoimidazolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the thioxoimidazolidinyl intermediate, which can be synthesized through the reaction of 4-isopropylphenyl isothiocyanate with an appropriate amine under controlled conditions. This intermediate is then coupled with a benzoic acid derivative using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography are essential to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-(3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thioxoimidazolidinyl group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
3-(3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid involves its interaction with molecular targets through its functional groups. The thioxoimidazolidinyl group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The benzoic acid moiety can also participate in binding interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid: A closely related compound with a similar structure but different functional groups.
4-Isopropylbenzoic acid: Shares the benzoic acid moiety but lacks the thioxoimidazolidinyl group.
Thioxoimidazolidinyl derivatives: Compounds with variations in the substituents on the thioxoimidazolidinyl group.
Uniqueness
3-(3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
651749-01-8 |
|---|---|
分子式 |
C19H20N2O2S |
分子量 |
340.4 g/mol |
IUPAC名 |
3-[3-(4-propan-2-ylphenyl)-2-sulfanylideneimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H20N2O2S/c1-13(2)14-6-8-16(9-7-14)20-10-11-21(19(20)24)17-5-3-4-15(12-17)18(22)23/h3-9,12-13H,10-11H2,1-2H3,(H,22,23) |
InChIキー |
GGZJLHMEVGNMMK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=S)C3=CC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


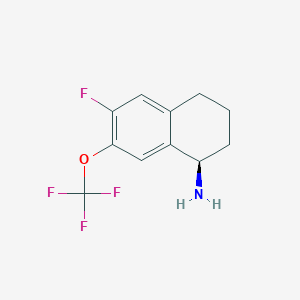
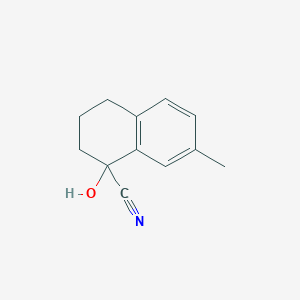
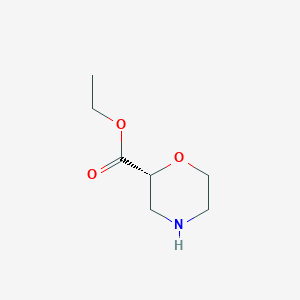
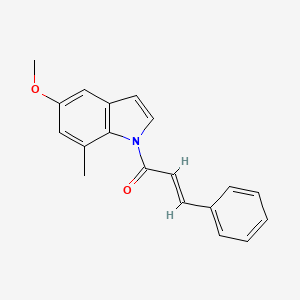
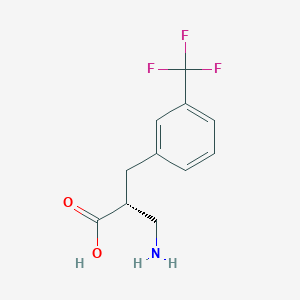
![2,2-Difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B15219755.png)
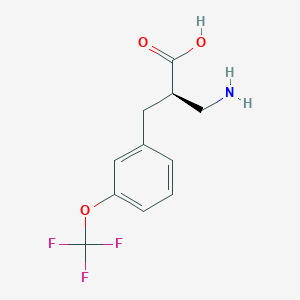
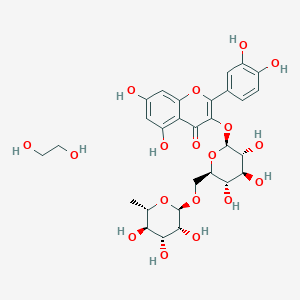
![(3AR,8aS)-2-(pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B15219779.png)
